Cas no 183737-58-8 (2,2-Dibromo-2-fluoro-1-phenylethanol)

2,2-Dibromo-2-fluoro-1-phenylethanol 化学的及び物理的性質
名前と識別子
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- 2,2-Dibromo-2-fluoro-1-phenylethanol
- 2,2-dibromo-2-fluoro-1-phenylethan-1-ol
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- インチ: 1S/C8H7Br2FO/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H
- InChIKey: HRQWWHKJXYMNKF-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C1C=CC=CC=1)O)(F)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 146
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 3
2,2-Dibromo-2-fluoro-1-phenylethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-381994-0.5g |
2,2-dibromo-2-fluoro-1-phenylethan-1-ol |
183737-58-8 | 0.5g |
$713.0 | 2023-05-24 | ||
Enamine | EN300-381994-0.1g |
2,2-dibromo-2-fluoro-1-phenylethan-1-ol |
183737-58-8 | 0.1g |
$653.0 | 2023-05-24 | ||
Enamine | EN300-381994-1.0g |
2,2-dibromo-2-fluoro-1-phenylethan-1-ol |
183737-58-8 | 1g |
$743.0 | 2023-05-24 | ||
Enamine | EN300-381994-5.0g |
2,2-dibromo-2-fluoro-1-phenylethan-1-ol |
183737-58-8 | 5g |
$2152.0 | 2023-05-24 | ||
Enamine | EN300-381994-0.25g |
2,2-dibromo-2-fluoro-1-phenylethan-1-ol |
183737-58-8 | 0.25g |
$683.0 | 2023-05-24 | ||
Enamine | EN300-381994-2.5g |
2,2-dibromo-2-fluoro-1-phenylethan-1-ol |
183737-58-8 | 2.5g |
$1454.0 | 2023-05-24 | ||
Enamine | EN300-381994-10.0g |
2,2-dibromo-2-fluoro-1-phenylethan-1-ol |
183737-58-8 | 10g |
$3191.0 | 2023-05-24 | ||
Enamine | EN300-381994-0.05g |
2,2-dibromo-2-fluoro-1-phenylethan-1-ol |
183737-58-8 | 0.05g |
$624.0 | 2023-05-24 |
2,2-Dibromo-2-fluoro-1-phenylethanol 関連文献
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
2,2-Dibromo-2-fluoro-1-phenylethanolに関する追加情報
2,2-Dibromo-2-fluoro-1-phenylethanol (CAS 183737-58-8): Properties, Applications, and Recent Advances
2,2-Dibromo-2-fluoro-1-phenylethanol (CAS 183737-58-8) is a halogenated organic compound with a unique molecular structure, combining bromine, fluorine, and a phenyl group. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and specialty materials. Researchers and industry professionals frequently search for terms like "2,2-Dibromo-2-fluoro-1-phenylethanol synthesis", "CAS 183737-58-8 applications", and "fluoro-bromo phenylethanol derivatives", reflecting its growing importance in chemical R&D.
The molecular formula of 2,2-Dibromo-2-fluoro-1-phenylethanol is C8H7Br2FO, with a molecular weight of 297.95 g/mol. Its structure features two bromine atoms and one fluorine atom attached to the same carbon, adjacent to a hydroxyl group and a phenyl ring. This arrangement contributes to its interesting reactivity patterns, making it valuable for constructing complex molecules. Recent studies have explored its use in click chemistry and cross-coupling reactions, aligning with current trends in sustainable synthetic methodologies.
In pharmaceutical research, 2,2-Dibromo-2-fluoro-1-phenylethanol serves as a key building block for drug discovery. The presence of both bromine and fluorine atoms allows for selective functionalization, enabling the development of novel bioactive compounds. Scientists investigating "fluorinated drug candidates 2023" or "halogenated pharmaceutical intermediates" often encounter this compound in patent literature and research papers. Its application in developing potential antiviral and antibacterial agents has been particularly noteworthy in post-pandemic research scenarios.
The agrochemical industry utilizes CAS 183737-58-8 in the synthesis of advanced crop protection agents. The fluorine moiety enhances the biological activity of resulting compounds, while the bromine atoms provide sites for further modification. This dual functionality makes it valuable for creating next-generation pesticides with improved environmental profiles, addressing current concerns about "sustainable agriculture chemicals" and "eco-friendly pest control" solutions.
Material science applications of 2,2-Dibromo-2-fluoro-1-phenylethanol include its use as a precursor for specialty polymers and liquid crystals. The compound's ability to introduce both fluorine and bromine into molecular frameworks makes it attractive for developing materials with unique electronic and optical properties. Researchers exploring "halogenated functional materials" or "fluorine-containing advanced materials" frequently investigate derivatives of this compound.
Synthetic approaches to 2,2-Dibromo-2-fluoro-1-phenylethanol typically involve bromofluorination of styrene derivatives or selective halogenation of phenylethanol precursors. Recent advancements have focused on developing more efficient and greener synthetic routes, responding to the chemical industry's push toward "sustainable halogenation methods". The compound's stability and handling characteristics make it suitable for various industrial processes while maintaining safety standards.
The market for CAS 183737-58-8 has shown steady growth, particularly in regions with strong pharmaceutical and agrochemical manufacturing sectors. Analytical techniques such as HPLC, GC-MS, and NMR are commonly employed for quality control, with purity standards typically exceeding 98% for research-grade material. Storage recommendations generally suggest keeping the compound in cool, dry conditions protected from light to maintain stability.
Environmental and safety considerations for 2,2-Dibromo-2-fluoro-1-phenylethanol follow standard protocols for halogenated organic compounds. While not classified as highly hazardous, proper laboratory practices should be observed during handling. The compound's environmental fate and biodegradation pathways represent an active area of research, particularly regarding "green chemistry metrics" and "benign by design" principles in chemical development.
Future research directions for 2,2-Dibromo-2-fluoro-1-phenylethanol include exploring its potential in medicinal chemistry, advanced material development, and catalytic applications. The compound's unique combination of halogen atoms continues to inspire innovative applications across multiple scientific disciplines. As synthetic methodologies evolve and analytical techniques advance, new uses for this versatile building block are likely to emerge in coming years.
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